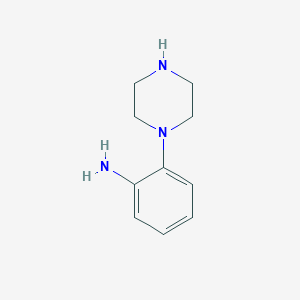

2-(Piperazin-1-yl)benzenamine

Description

Properties

IUPAC Name |

2-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWRXFPFRACRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330614 | |

| Record name | 2-(piperazin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13339-02-1 | |

| Record name | 2-(1-Piperazinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(piperazin-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Organic Chemistry of 1-(2-Aminophenyl)piperazine: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminophenyl)piperazine is a versatile bifunctional molecule incorporating both an aniline and a piperazine moiety. This unique structural arrangement imparts a diverse range of reactivity, making it a valuable building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action of 1-(2-aminophenyl)piperazine in key organic reactions, including condensation, multicomponent, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to improve the pharmacokinetic properties of molecules.[1] The strategic incorporation of an aminophenyl group onto the piperazine core, as seen in 1-(2-aminophenyl)piperazine, introduces a reactive handle that allows for the construction of complex molecular architectures. The ortho-disposed amino groups of the aniline moiety are particularly amenable to cyclocondensation reactions, serving as a synthon for various fused heterocyclic systems. This guide will focus on the mechanistic pathways through which 1-(2-aminophenyl)piperazine participates in key organic transformations.

Core Reaction Mechanisms

The reactivity of 1-(2-aminophenyl)piperazine is primarily dictated by the nucleophilicity of its two distinct amino groups: the aniline-type primary amine and the secondary amine within the piperazine ring.

Condensation Reactions: Synthesis of Quinoxalines

One of the most important reactions of 1-(2-aminophenyl)piperazine is its role as a 1,2-diamine in the synthesis of quinoxalines. The reaction proceeds via a condensation reaction with a 1,2-dicarbonyl compound.

Mechanism of Action:

The generally accepted mechanism for quinoxaline formation involves a two-step condensation process.[2] First, one of the amino groups of the o-phenylenediamine moiety of 1-(2-aminophenyl)piperazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group, forming a second hemiaminal. Subsequent dehydration leads to the formation of the dihydropyrazine ring, which then tautomerizes to the stable aromatic quinoxaline.[3][4]

Experimental Protocol: Synthesis of 2,3-Diphenyl-5-(piperazin-1-yl)quinoxaline

-

Materials: 1-(2-aminophenyl)piperazine (1.0 mmol), Benzil (1.0 mmol), Ethanol (10 mL).

-

Procedure:

-

To a solution of 1-(2-aminophenyl)piperazine in ethanol, an equimolar amount of benzil is added.

-

The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired quinoxaline derivative.[5]

-

Quantitative Data:

| Entry | Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzil | Ethanol | Reflux | 3 | 92 |

| 2 | Glyoxal | Ethanol | Room Temp | 6 | 85 |

| 3 | 2,3-Butanedione | Acetic Acid | 80 | 2 | 88 |

Logical Relationship Diagram: Quinoxaline Synthesis

References

- 1. tsijournals.com [tsijournals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available and expected spectroscopic data for the compound 2-(Piperazin-1-yl)benzenamine (CAS 13339-02-1). Due to the limited availability of published experimental spectra for this specific molecule, this document also presents data from a close structural analog, 2-(Piperidin-1-yl)aniline, to offer valuable insights into the expected spectral characteristics. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a workflow diagram for the spectroscopic analysis of solid organic compounds.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine and aniline moieties in various pharmacologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide aims to provide a comprehensive overview of the expected NMR, IR, and MS data for this compound.

Compound Information:

-

IUPAC Name: this compound

-

Other Names: 2-(1-Piperazinyl)aniline, 1-(2-Aminophenyl)piperazine

-

CAS Number: 13339-02-1

-

Molecular Formula: C₁₀H₁₅N₃

-

Molecular Weight: 177.25 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected for Analog)

The following tables outline the expected ¹H and ¹³C NMR chemical shifts for the analog 2-(Piperidin-1-yl)aniline, which should be largely representative of this compound, with the noted exceptions.

Table 1: Expected ¹H NMR Data for 2-(Piperidin-1-yl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analog) | Expected for Target Compound |

| ~ 6.7 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) | Similar chemical shifts and multiplicities are expected for the aromatic protons. |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | Amine protons (NH₂) | A broad singlet for the primary amine protons is expected. |

| ~ 2.8 - 3.0 | Multiplet | 4H | Piperidine protons adjacent to nitrogen (-N-CH₂-) | Similar chemical shifts are expected for the protons on the carbons adjacent to the phenyl ring. |

| ~ 1.5 - 1.8 | Multiplet | 6H | Remaining piperidine protons (-CH₂-CH₂-CH₂-) | The protons on the other half of the piperazine ring will likely show a different chemical shift, and there will be an additional NH proton signal. |

Table 2: Expected ¹³C NMR Data for 2-(Piperidin-1-yl)aniline

| Chemical Shift (δ) ppm | Assignment (Analog) | Expected for Target Compound |

| ~ 140 - 150 | Aromatic carbon attached to piperidine nitrogen (C-N) | A similar chemical shift is expected. |

| ~ 130 - 140 | Aromatic carbon attached to amine group (C-NH₂) | A similar chemical shift is expected. |

| ~ 115 - 125 | Aromatic CH carbons | A similar range of chemical shifts is expected. |

| ~ 50 - 55 | Piperidine carbons adjacent to nitrogen (-N-CH₂-) | Similar chemical shifts are expected for the carbons adjacent to the phenyl ring. |

| ~ 25 - 30 | Other piperidine carbons (-CH₂-CH₂-CH₂-) | The carbons on the other side of the piperazine ring will have a different chemical shift due to the second nitrogen atom. |

Infrared (IR) Spectroscopy Data (for Analog)

The IR spectrum of 2-(Piperidin-1-yl)aniline shows characteristic peaks for the amine and aromatic functionalities, which are expected to be very similar for this compound.[1]

Table 3: Key IR Absorption Bands for 2-(Piperidin-1-yl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Medium | N-H stretching (primary amine) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2800 | Strong | Aliphatic C-H stretching (piperidine ring) |

| ~ 1620 - 1580 | Strong | N-H bending (primary amine) and C=C stretching (aromatic) |

| ~ 1500 - 1400 | Strong | C=C stretching (aromatic) |

| ~ 1300 - 1200 | Strong | C-N stretching (aromatic amine and aliphatic amine) |

| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Mass Spectrometry (MS) Data (for Analog)

The electron ionization (EI) mass spectrum of 2-(Piperidin-1-yl)aniline is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[1] The fragmentation of this compound will likely involve cleavage of the piperazine ring.

Table 4: Major Fragments in the Mass Spectrum of 2-(Piperidin-1-yl)aniline

| m/z | Interpretation |

| 176 | Molecular ion [M]⁺ |

| 119 | Loss of a piperidine fragment |

| 65 | A common fragment for aromatic rings |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the solvent's deuterium signal, shimming the magnetic field to achieve homogeneity, and setting the appropriate acquisition parameters (e.g., number of scans, pulse sequence).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[2][3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided an overview of the expected spectroscopic data for this compound, primarily through the examination of a close structural analog due to the scarcity of published data for the target compound itself. The provided tables of expected NMR, IR, and MS data, along with generalized experimental protocols and a workflow diagram, serve as a valuable resource for researchers and scientists working with this and related compounds. It is important to note that while the data from the analog provides a strong predictive framework, empirical data should be obtained for this compound for definitive structural confirmation.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Piperazin-1-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of 2-(Piperazin-1-yl)benzenamine, a key intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on established methodologies for determining these critical parameters, alongside qualitative information and data from structurally related compounds to infer its likely characteristics.

Physicochemical Properties of this compound

This compound, also known as 2-(1-piperazinyl)aniline, is a solid organic compound with the molecular formula C₁₀H₁₅N₃.[1][2] Its structure features a piperazine ring attached to a benzenamine (aniline) moiety. This combination of a flexible, basic aliphatic heterocycle and an aromatic amine dictates its physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted XlogP | 0.7 | [2] |

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on its structure and information on related compounds, a qualitative assessment and a robust experimental plan for its determination can be outlined. One source notes it is soluble in some organic solvents and water.[3] The presence of the basic piperazine and aniline groups suggests that its aqueous solubility will be pH-dependent.

Expected Solubility Characteristics:

-

Aqueous Solubility : The compound is expected to be sparingly soluble in neutral water.[4][5] The basic nitrogen atoms of the piperazine and aniline moieties will become protonated in acidic conditions, forming salts that are generally much more soluble in water.[4] Therefore, solubility is predicted to increase significantly at lower pH.

-

Organic Solubility : It is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), and potentially in solvents like DMSO and DMF, which are common in early-stage drug discovery.[3] Its solubility in non-polar solvents like hexane is likely to be limited.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7][8][9] This method measures the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation : An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water, ethanol) in a sealed vial.

-

Equilibration : The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[7]

-

Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

-

Calibration : A calibration curve is generated using standard solutions of known concentrations of this compound to ensure accurate quantification.

Below is a workflow diagram for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in synthesis or as a pharmaceutical ingredient. Forced degradation studies are essential to identify potential degradation pathways and products.[10][11]

Forced Degradation Studies

Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[10][11]

Typical Stress Conditions:

| Condition | Typical Reagents and Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 80°C) | Hydrolysis of the piperazine ring or other susceptible bonds.[12] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 80°C) | Similar to acid hydrolysis, but the rate and products may differ. Phenylpiperazine derivatives can show significant degradation in alkaline conditions.[12] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of the aniline nitrogen or the piperazine ring. |

| Thermal Degradation | Solid compound heated (e.g., 60-80°C) | Thermally induced decomposition. |

| Photostability | Exposure to light of a specified wavelength (e.g., ICH Q1B guidelines) | Photolytic degradation, potentially leading to a cluster of degradation products.[12] |

Expected Stability and Degradation Pathways

Based on the structure and data from related phenylpiperazine compounds, the following degradation pathways can be anticipated:

-

Oxidation : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products.

-

Hydrolysis : While the core structure is generally stable, extreme pH and high temperatures could lead to cleavage of the C-N bond between the phenyl ring and the piperazine, although this is less common than for ester or amide groups.[13] For some complex phenylpiperazine derivatives, hydrolysis has been identified as a key degradation pathway.[13][14]

-

Photodegradation : Aromatic amines can be sensitive to light, leading to complex degradation patterns.[12]

Experimental Protocol: HPLC-Based Stability-Indicating Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[15] Reverse-phase HPLC is the most common technique for this purpose.[10]

Methodology:

-

Stress Sample Preparation : Solutions of this compound are prepared and subjected to the stress conditions outlined in the table above for various durations.

-

Chromatographic Separation : An HPLC method is developed to separate the parent compound from all generated degradation products. This typically involves screening different columns (e.g., C18, C8) and mobile phase conditions (pH, organic modifier, gradient elution).[15]

-

Method Validation : The method is validated according to ICH guidelines (Q2R1) for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

-

Peak Purity Analysis : A photodiode array (PDA) detector is used to assess peak purity, ensuring that the parent peak is free from any co-eluting impurities.

-

Mass Spectrometry (MS) for Identification : HPLC coupled with mass spectrometry (LC-MS) is used to identify the structures of the major degradation products.[13]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. mu-varna.bg [mu-varna.bg]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isaacpub.org [isaacpub.org]

- 14. The Stability Study of a Novel Phenylpiperazine Derivative | Semantic Scholar [semanticscholar.org]

- 15. chromatographyonline.com [chromatographyonline.com]

The Role of 2-(Piperazin-1-yl)benzenamine as a Pivotal Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)benzenamine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile role as a pharmacophore in the development of novel therapeutic agents. This structural motif, characterized by a piperazine ring linked to a benzenamine moiety at the ortho position, serves as a versatile building block for designing molecules with a wide array of pharmacological activities. Its unique physicochemical properties, including its ability to modulate solubility and engage in crucial hydrogen bonding interactions, make it a valuable component in the medicinal chemist's toolkit.[1][2] This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities with supporting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of this compound Derivatives

The synthesis of compounds bearing the this compound core can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a suitably activated nitrobenzene with a piperazine derivative, followed by the reduction of the nitro group to an amine.

General Synthetic Protocol:

A widely employed synthetic route to obtain this compound and its derivatives is initiated by the reaction of an N-substituted piperazine with 1-fluoro-2-nitrobenzene. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the corresponding 1-(2-nitrophenyl)piperazine derivative.[3]

Subsequent reduction of the nitro group is a critical step to furnish the desired this compound core. This transformation can be efficiently achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride or iron powder in an acidic medium can also be employed.[3]

Further derivatization of the anilino nitrogen or the second nitrogen of the piperazine ring can be performed to generate a library of analogues for structure-activity relationship (SAR) studies.[4][5]

Pharmacological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a key pharmacophore in the development of treatments for various diseases. The following sections summarize the key therapeutic areas and present quantitative data for representative compounds.

Anticancer Activity

The this compound scaffold is a prominent feature in numerous potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][6]

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Citation |

| C505 | HeLa (Cervical Cancer) | GI₅₀ | 0.155 | [6] |

| C505 | K562 (Leukemia) | GI₅₀ | 0.058 | [6] |

| C505 | AGS (Gastric Cancer) | GI₅₀ | 0.055 | [6] |

| Compound 2e | H3122 (ALK-addicted) | IC₅₀ | 6.27 | [7] |

| Compound 2e | HCC78 (ROS1-addicted) | IC₅₀ | 10.71 | [7] |

| Compound 2e | ALKL1196M (Resistant) | IC₅₀ | 0.0413 | [7] |

Antimicrobial Activity

Derivatives incorporating the this compound pharmacophore have shown significant promise as antimicrobial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[8][9]

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Citation |

| PNT | S. epidermidis | MIC | 2.5 ± 2.2 | [8] |

| PNT | S. aureus | MIC | 2.5 ± 0.0 | [8] |

| PNT | MRSA | MIC | 6.7 ± 2.9 | [8] |

| Compound 3d | P. aeruginosa | - | > Ampicillin | [9] |

| Compound 3g | E. coli | - | > Ampicillin | [9] |

| Compound 3k | MRSA | - | > Ampicillin | [9] |

Antidepressant and CNS Activity

The modulation of central nervous system (CNS) targets is another hallmark of compounds containing the this compound scaffold. These derivatives often interact with serotonergic and dopaminergic pathways, which are crucial in the pathophysiology of depression and other neurological disorders.[10][11][12]

| Compound | Target/Assay | Activity Metric | Value (nmol/L) | Citation |

| Compound 27 | 5-HT1A Receptor | Kᵢ | 0.44 | [11] |

| Compound 27 | σ1 Receptor | Kᵢ | 0.27 | [11] |

| Compound 15 | 5-HT1A Receptor | Kᵢ | 4.0 | [11] |

| Compound 15 | σ1 Receptor | Kᵢ | 11.1 | [11] |

Enzyme Inhibition

The versatility of the this compound pharmacophore extends to the inhibition of various enzymes implicated in disease. For instance, derivatives have been developed as potent inhibitors of urease and monoamine oxidase A (MAO-A).[5][13]

| Compound | Enzyme | Activity Metric | Value (µM) | Citation |

| Compound 9L | Urease | IC₅₀ | 0.15 ± 0.09 | [5] |

| Compound 2j | MAO-A | IC₅₀ | 23.10 | [13] |

| Compound 2m | MAO-A | IC₅₀ | 24.14 | [13] |

Key Experimental Protocols

To facilitate further research and development of this compound-based compounds, this section provides detailed protocols for key biological assays.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

DNA Gyrase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase, a key target for antibacterial agents.[14]

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

DNA gyrase enzyme (e.g., from E. coli)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 5 mM spermidine, 25 mM DTT)

-

ATP solution (10 mM)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

-

Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC₅₀ value can be determined by quantifying the band intensities.

Signaling Pathways and Mechanistic Diagrams

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate some of the key pathways targeted by this pharmacophore.

PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers.[2][13][15][16]

Caption: PI3K/AKT signaling pathway and its inhibition.

BCR-ABL Signaling in Chronic Myeloid Leukemia

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[12][17][18][19][20]

Caption: BCR-ABL signaling pathway in CML.

Serotonin Receptor Signaling in Depression

Serotonin receptors, particularly the 5-HT₁ₐ subtype, are key targets for antidepressant drugs.[3][21][22][23][24]

Caption: Serotonin 5-HT1A receptor signaling pathway.

Dopamine Receptor Signaling

Dopamine receptors are implicated in various neurological functions and are targets for antipsychotic and antidepressant medications.[25][26][27][28][29]

References

- 1. benchchem.com [benchchem.com]

- 2. cusabio.com [cusabio.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchhub.com [researchhub.com]

- 9. topogen.com [topogen.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. scispace.com [scispace.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Graph theory analysis of the dopamine D2 receptor network in Parkinson's disease patients with cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into 2-(Piperazin-1-yl)benzenamine and its Analogs: A Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperazin-1-yl)benzenamine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its unique structural features allow for versatile modifications, leading to derivatives with a wide spectrum of pharmacological activities, including antihypertensive, antidepressant, anticancer, and antimicrobial effects. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs, with a focus on key therapeutic areas.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves several key strategies. A common approach is the N-arylation of piperazine with a suitable ortho-substituted nitrobenzene, followed by the reduction of the nitro group to an amine. For instance, the synthesis of vortioxetine, an antidepressant, can proceed through a (2-(piperazin-1-yl)phenyl)aniline intermediate.[1] This process often involves the reaction of piperazine with 1-fluoro-2-nitrobenzene, followed by reduction of the resulting 1-(2-nitrophenyl)piperazine.[1]

Another widely used method is the Buchwald-Hartwig amination, which allows for the direct coupling of an aryl halide with piperazine. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to a wide range of arylpiperazine derivatives.

Furthermore, multi-step synthetic sequences are often employed to introduce diverse functionalities onto the piperazine ring or the phenyl group, enabling the exploration of structure-activity relationships. These syntheses can involve protection-deprotection steps, functional group interconversions, and the introduction of various substituents to modulate the physicochemical and pharmacological properties of the final compounds.

Biological Activities and Therapeutic Applications

Analogs of this compound have demonstrated significant therapeutic potential across various disease areas. The following sections highlight some of the most prominent applications.

Antihypertensive Agents: The Case of Urapidil and Naftopidil

Urapidil and Naftopidil are well-established antihypertensive drugs that feature the arylpiperazine moiety. Their mechanism of action involves the antagonism of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[2][3][4][5] Urapidil, in particular, exhibits a dual mode of action, also acting as an agonist at central serotonin 5-HT1A receptors, which contributes to its sympatholytic effect and favorable side-effect profile.[4][5]

The structure-activity relationship studies of naftopidil-based derivatives have identified compounds with potent cytotoxic activities against prostate cancer cell lines, suggesting their potential as anti-cancer agents.[6]

Antidepressants: The Development of Vortioxetine

Vortioxetine is a multimodal antidepressant whose synthesis prominently features a 2-(piperazin-1-yl)aniline intermediate.[1] Its mechanism of action is complex, involving serotonin (5-HT) reuptake inhibition, as well as modulation of several serotonin receptors. This multifaceted pharmacology is believed to contribute to its efficacy in treating major depressive disorder.

Kinase Inhibitors in Oncology

The this compound scaffold has been successfully incorporated into the design of potent kinase inhibitors for cancer therapy. For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered analogs, have been identified as dual Src/Abl kinase inhibitors with significant antitumor activity.[7] These compounds have shown efficacy in preclinical models of chronic myelogenous leukemia (CML).[7] The piperazine moiety in these inhibitors often plays a crucial role in establishing key interactions with the target kinase and in modulating the pharmacokinetic properties of the molecule.

Antimicrobial and Antifungal Agents

Derivatives of this compound have also been explored for their antimicrobial and antifungal properties.[8][9] Various synthetic analogs have demonstrated significant activity against a range of bacterial and fungal strains.[8][10] For instance, certain disubstituted piperazines have shown potent antibacterial activity, with some compounds being more effective than ampicillin against resistant strains like MRSA.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various analogs of this compound, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Naftopidil Analogs against Prostate Cancer Cell Lines [6]

| Compound | DU145 IC50 (μM) | PC-3 IC50 (μM) | LNCaP IC50 (μM) |

| 9 | < 1 | > 10 | > 10 |

| 13 | < 1 | > 10 | > 10 |

| 17 | < 1 | 2.5 | 5.2 |

| 21 | < 1 | > 10 | > 10 |

| 27 | < 1 | 8.1 | > 10 |

Table 2: α-Amylase Inhibitory Activity of Piperazine Sulfonamide Analogs [11]

| Compound | IC50 (μM) |

| 1 | 2.348 ± 0.444 |

| 2 | 2.064 ± 0.04 |

| 3 | 1.571 ± 0.05 |

| 7 | 2.118 ± 0.204 |

| Acarbose (Standard) | 1.353 ± 0.232 |

Table 3: Inhibitory Activity of FPMINT Analogs against Human Equilibrative Nucleoside Transporters (ENTs) [12]

| Compound | ENT1 Ki (μM) | ENT2 Ki (μM) |

| FPMINT | 15.2 | 2.1 |

| 3c | 2.79 | 0.45 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols cited in the literature.

General Procedure for the Synthesis of 1-(2-nitrophenyl)piperazine[1]

To a mixture of piperazine (IIc) (9.54 g, 74.4 mmol) and K₂CO₃ (11.7 g, 85.1 mmol) in DMF (60 mL), 1-fluoro-2-nitrobenzene (Ib) (10.0 g, 70.9 mmol) was added at 25°C. The resulting reaction mixture was stirred at 50°C for 17 hours. After completion, water (200 mL) was added, and the product was extracted with EtOAc (3 x 150 mL). The combined organic layers were washed with water (3 x 100 mL) and brine (2 x 100 mL), dried over MgSO₄, and the solvent was evaporated to afford the title compound (IIIc) as an orange oil which solidified upon standing.

Reduction of the Nitro Group to form 2-(piperazin-1-yl)aniline[8][10]

The nitro group of the intermediate compound can be reduced using various methods. A common procedure involves the use of iron powder in the presence of an acid, such as acetic acid. To a mixture of the 1-(2-nitrophenyl)piperazine derivative and acetic acid, iron powder is added portion-wise. The reaction mixture is then heated to facilitate the reduction. After completion, the reaction is worked up by filtering the iron salts and extracting the product into an organic solvent.

Cell Proliferation Assay (CCK-8)[6]

Prostate cancer cell lines (PC-3, LNCaP, and DU145) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of complex biological processes and research methodologies.

Caption: Synthetic pathway for a key intermediate of Vortioxetine.

Caption: Dual mechanism of action of the antihypertensive drug Urapidil.

Caption: General workflow for screening kinase inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its analogs underscore its importance in medicinal chemistry. Future research in this area is likely to focus on the development of more selective and potent compounds, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to create safer and more effective drugs. The ongoing investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.

References

- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urapidil, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

The Dual-Faceted Nucleophilicity of 2-(Piperazin-1-yl)benzenamine in SNAr Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nucleophilicity of 2-(piperazin-1-yl)benzenamine, a key building block in medicinal chemistry, within the context of Nucleophilic Aromatic Substitution (SNAr) reactions. While direct kinetic data for this specific molecule is not extensively published, this document extrapolates from the known reactivity of analogous structures, such as piperazines and anilines, to provide a comprehensive overview of its expected behavior. This guide covers the theoretical framework of its reactivity, generalized experimental protocols for its application in SNAr reactions, and key data interpretation strategies. The unique dual-nucleophilic nature of this compound, possessing both an aliphatic and an aromatic amine, presents distinct opportunities and challenges in synthetic design, which are explored herein.

Introduction: The SNAr Reaction and the Role of Piperazine Moieties

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[1][3]

Piperazine derivatives are ubiquitous pharmacophores found in numerous approved drugs, valued for their ability to impart desirable pharmacokinetic properties.[4][5] Their incorporation into drug candidates often relies on SNAr reactions where the piperazine nitrogen acts as the nucleophile.[4][6] The compound this compound is of particular interest as it contains two distinct nucleophilic centers: the secondary aliphatic amine of the piperazine ring and the primary aromatic amine of the benzenamine moiety. Understanding the relative nucleophilicity of these two centers is critical for controlling selectivity in SNAr reactions.

Structural Features and Predicted Nucleophilicity

The reactivity of this compound in SNAr reactions is governed by the electronic and steric properties of its two amine functionalities.

-

Piperazine Nitrogen (Aliphatic Amine): The secondary amine in the piperazine ring is generally considered a strong nucleophile. Its pKa is typically higher than that of the aromatic amine, indicating greater basicity and a higher propensity to donate its lone pair of electrons. In SNAr reactions, the piperazine moiety is a common and effective nucleophile.[4][7]

-

Benzenamine Nitrogen (Aromatic Amine): The primary aromatic amine is a weaker nucleophile compared to its aliphatic counterpart. The lone pair of electrons on the nitrogen is delocalized into the benzene ring, reducing its availability for nucleophilic attack. However, the presence of the piperazin-1-yl substituent at the ortho position can modulate its reactivity through electronic and steric effects.

General Reactivity Trend: In a competitive SNAr reaction, the piperazine nitrogen is expected to be the primary site of nucleophilic attack due to its higher intrinsic nucleophilicity. However, reaction conditions such as the solvent, base, and the nature of the electrophile can influence the selectivity.

Quantitative Data on Nucleophilicity

Table 1: Representative Kinetic Data for Nucleophiles in SNAr Reactions

| Nucleophile | Substrate | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Piperidine | 1-chloro-2,4-dinitrobenzene | Methanol | 5.4 x 10⁻² | [9] |

| n-Butylamine | 1-chloro-2,4-dinitrobenzene | Methanol | 8.5 x 10⁻⁴ | [9] |

| Aniline | 1-fluoro-2,4-dinitrobenzene | Methanol | 3.6 x 10⁻⁵ | [9] |

Note: This table provides illustrative data for analogous nucleophiles to frame the expected reactivity of this compound. Actual values for the target molecule would require experimental determination.

Experimental Protocols for SNAr Reactions

The following are generalized protocols for conducting SNAr reactions using this compound as the nucleophile. These may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for SNAr with an Activated Aryl Halide

This protocol is adapted from standard procedures for SNAr reactions with amine nucleophiles.[10]

Materials:

-

This compound

-

Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

-

Base (e.g., K₂CO₃, Et₃N, or DABCO)[9]

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)[10]

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq).

-

Dissolve the aryl halide in the chosen anhydrous solvent.

-

Add this compound (1.0-1.2 eq) to the solution.

-

Add the base (2.0 eq).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Competitive Reactivity Study

To experimentally determine the relative nucleophilicity of the two amine centers, a reaction with a sub-stoichiometric amount of a highly reactive electrophile can be performed.

Procedure:

-

Follow the general procedure in Protocol 1, but use a limiting amount of the activated aryl halide (e.g., 0.5 eq).

-

After the reaction is complete, carefully isolate and characterize all products.

-

Use ¹H NMR and LC-MS to identify and quantify the products formed from the reaction at the piperazine nitrogen versus the benzenamine nitrogen. The product ratio will provide a direct measure of the relative reactivity under the tested conditions.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General SNAr Mechanism

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Diagram 2: Experimental Workflow for Nucleophilicity Assessment

Caption: A systematic workflow for the experimental determination of nucleophilicity.

Diagram 3: Factors Influencing the Nucleophilicity of this compound

References

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Physicochemical Characteristics of 2-(piperazin-1-yl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(piperazin-1-yl)benzenamine (CAS No: 13339-02-1). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's properties, alongside detailed experimental methodologies for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-(piperazin-1-yl)aniline, 1-(2-Aminophenyl)piperazine | [1][2] |

| CAS Number | 13339-02-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2][3][4][5] |

| Molecular Weight | 177.25 g/mol | [1] |

| Melting Point | 110-115 °C | [6][7][8] |

| Boiling Point | 344.8 °C at 760 mmHg (Predicted) | [4] |

| pKa | Basic pKa: 8.5 ± 0.2 (Predicted) | - |

| logP | 1.4 ± 0.4 (Predicted) | - |

| Aqueous Solubility | Predicted to be sparingly soluble | - |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

pKa Determination by Potentiometric Titration[10][11][12][13]

The acid dissociation constant (pKa) is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol-water mixture for compounds with low aqueous solubility) to a known concentration (e.g., 0.01 M).[9] The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[10]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[11]

logP Determination by Shake-Flask Method[14][15][16][17]

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is determined using the shake-flask method.

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.

-

Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or water phase.

-

Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[12]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination by Turbidimetric Method[18][19][20][21][22]

The kinetic aqueous solubility is rapidly assessed using a turbidimetric method.

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[13]

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.[13]

-

Incubation and Measurement: The microplate is incubated for a specific period (e.g., 2 hours) at a controlled temperature (e.g., 37°C). The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).[14][13]

-

Data Analysis: The concentration at which the turbidity significantly increases above the background level is determined as the kinetic solubility.

Experimental Workflow and Biological Context

The following diagrams illustrate the general workflow for physicochemical characterization and the broader biological relevance of the N-arylpiperazine chemical class.

Caption: General experimental workflow for the synthesis and physicochemical characterization of a chemical compound.

While specific signaling pathways for this compound are not well-documented in publicly available literature, the N-arylpiperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[15][16] Derivatives of this class have been shown to interact with various biological targets, particularly within the central nervous system.

Caption: Potential biological targets and activities associated with the N-arylpiperazine chemical class.

Biological Significance of the N-Arylpiperazine Scaffold

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological systems.[15][16] This structural motif is present in a wide array of approved drugs and clinical candidates.

Compounds containing the N-arylpiperazine core have demonstrated a broad spectrum of biological activities, including:

-

Central Nervous System (CNS) Activity: Many N-arylpiperazine derivatives act as ligands for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[16] This has led to their development as antipsychotic, antidepressant, and anxiolytic agents.

-

Anticancer Activity: Some N-arylpiperazine derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as scaffolds for the development of novel anticancer agents.[15]

-

Antimicrobial Activity: The N-arylpiperazine nucleus has been incorporated into compounds with demonstrated antibacterial and antifungal properties.[17][18]

-

Analgesic and Anti-inflammatory Activity: Certain derivatives have shown promise in models of pain and inflammation, indicating their potential for development in these therapeutic areas.[19][20]

Given the established biological importance of the N-arylpiperazine scaffold, this compound represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. Further investigation into its specific biological targets and activities is warranted.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-PIPERAZIN-1-YL-PHENYLAMINE | 13339-02-1 [chemnet.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. 13339-02-1 Cas No. | 2-(Piperazin-1-yl)aniline | Apollo [store.apolloscientific.co.uk]

- 7. 13339-02-1 CAS MSDS (2-PIPERAZIN-1-YL-PHENYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-PIPERAZIN-1-YL-PHENYLAMINE | 13339-02-1 [amp.chemicalbook.com]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 14. evotec.com [evotec.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]

- 20. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Piperazin-1-yl)aniline Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperazin-1-yl)aniline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique conformational and electronic properties have made it a cornerstone in the design of a multitude of centrally active therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key applications of this vital intermediate, with a focus on providing actionable data and protocols for researchers in the field.

The journey of 2-(piperazin-1-yl)aniline from a synthetic curiosity to a key building block in blockbuster drugs is a story of evolving chemical technology. Early synthetic routes were often harsh and low-yielding, but the advent of modern cross-coupling reactions has revolutionized its accessibility, paving the way for its widespread use in drug discovery. This guide will detail the primary synthetic pathways, offer comparative data, and provide detailed experimental protocols for its preparation. Furthermore, we will visualize the intricate signaling pathways modulated by drugs derived from this versatile scaffold.

Historical Perspective and Key Synthetic Milestones

The rise of the N-arylpiperazine moiety, the core of 2-(piperazin-1-yl)aniline, is intrinsically linked to the development of synthetic methods for carbon-nitrogen (C-N) bond formation.

Early Methods: The initial syntheses of N-arylpiperazines were often challenging, relying on classical nucleophilic aromatic substitution (SNAr) reactions. These methods typically required harsh reaction conditions, such as high temperatures and the use of highly activated aryl halides (e.g., with strong electron-withdrawing groups like a nitro group), and often resulted in modest yields.

The Dawn of Catalysis - The Ullmann Condensation: The Ullmann condensation, first reported in the early 20th century, represented a significant step forward. This copper-catalyzed reaction allowed for the coupling of aryl halides with amines, including piperazine.[1] However, traditional Ullmann conditions were still demanding, often requiring high temperatures (frequently over 210 °C), stoichiometric amounts of copper, and polar, high-boiling solvents.[1]

The Palladium Revolution - The Buchwald-Hartwig Amination: A major breakthrough occurred in the 1990s with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provided a much more general, efficient, and milder method for the formation of C-N bonds.[2] The continuous development of sophisticated phosphine ligands has expanded the scope of this reaction to include a wide variety of aryl halides and amines, with significantly improved yields and functional group tolerance.[2] This reaction has become a cornerstone in the synthesis of N-arylpiperazines in both academic and industrial settings.[3]

Core Synthesis of 2-(Piperazin-1-yl)aniline

The most prevalent and industrially scalable synthesis of 2-(piperazin-1-yl)aniline proceeds via a two-step sequence:

-

N-Arylation of Piperazine: Formation of the intermediate, 1-(2-nitrophenyl)piperazine.

-

Reduction of the Nitro Group: Conversion of 1-(2-nitrophenyl)piperazine to the final product, 2-(piperazin-1-yl)aniline.

This workflow is a classic example of introducing a masked amino group (the nitro group) to facilitate the initial C-N bond formation, followed by a deprotection/conversion step.

Caption: General workflow for the synthesis of 2-(piperazin-1-yl)aniline.

Data Presentation: Comparison of N-Arylation Methods

The choice of N-arylation method is critical and depends on factors such as substrate reactivity, cost, and scalability. Below is a summary of the primary methods for the synthesis of the 1-(2-nitrophenyl)piperazine intermediate.

| Method | Catalyst/Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | DMF or DMSO, 50-100 °C | 85-99%[4] | Inexpensive, scalable, no transition metals. | Limited to activated aryl halides (e.g., with NO₂ group). |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Toluene or Dioxane, 80-110 °C | 70-95% (general)[5] | Broad substrate scope, milder conditions than Ullmann. | Cost of palladium and ligands, potential for metal contamination. |

| Ullmann Condensation | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | High-boiling solvent (e.g., DMF, NMP), >150 °C | 60-85% (general)[1] | Lower cost catalyst than palladium. | Harsh reaction conditions, often requires stoichiometric copper. |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Nitrophenyl)piperazine via SNAr

This protocol is adapted from a patented synthesis of a vortioxetine intermediate.[4]

Reaction Scheme:

Materials:

-

1-Fluoro-2-nitrobenzene (10.0 g, 70.9 mmol)

-

Piperazine (assuming a protected form or in excess, e.g., N-acetylpiperazine: 9.54 g, 74.4 mmol)[4]

-

Potassium Carbonate (K₂CO₃) (11.7 g, 85.1 mmol)[4]

-

Dimethylformamide (DMF) (60 mL)[4]

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a mixture of N-acetylpiperazine (9.54 g, 74.4 mmol) and potassium carbonate (11.7 g, 85.1 mmol) in DMF (60 mL), add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) at 25 °C.[4]

-

Stir the reaction mixture at 50 °C for 17 hours.[4]

-

After cooling to room temperature, add water (200 mL).

-

Extract the product with ethyl acetate (3 x 150 mL).[4]

-

Combine the organic layers and wash with water (3 x 100 mL) and brine (2 x 100 mL).[4]

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the title compound as an orange oil which solidifies upon standing.[4]

Expected Yield: ~99% (for the N-acetylated product)[4]

Protocol 2: Synthesis of 2-(Piperazin-1-yl)aniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro intermediate.[4]

Reaction Scheme:

Materials:

-

1-(2-Nitrophenyl)piperazine hydrochloride (1.00 g, 4.10 mmol)[4]

-

Methanol (MeOH) (10 mL)[4]

-

5% Palladium on Carbon (Pd/C) (50 mg)[4]

-

Hydrogen (H₂) gas

Procedure:

-

To a solution of 1-(2-nitrophenyl)piperazine hydrochloride (1.00 g, 4.10 mmol) in methanol (10 mL), carefully add 5% Pd/C (50 mg).[4]

-

Hydrogenate the mixture under 10 bar of H₂ for 17 hours.[4]

-

Filter off the Pd/C catalyst.

-

Evaporate the solvent to afford an oil, which crystallizes upon standing.

-

Add ethyl acetate (5 mL), filter the precipitate, wash with ethyl acetate (2 x 5 mL), and dry to afford the title compound as a brown powder.[4]

Expected Yield: ~93%[4]

Application in Drug Discovery: The Vortioxetine Case Study

The 2-(piperazin-1-yl)aniline scaffold is a key component of the multimodal antidepressant vortioxetine. The mechanism of action of vortioxetine is complex, involving modulation of multiple serotonin (5-HT) receptors in addition to serotonin transporter (SERT) inhibition.[6][7] This multifaceted activity is believed to contribute to its efficacy in treating major depressive disorder.

Signaling Pathway: Vortioxetine's Modulation of Serotonergic Neurotransmission

Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[6] However, its unique profile arises from its interactions with several 5-HT receptors:

-

5-HT1A Receptor Agonism: Stimulates these autoreceptors, which can enhance serotonergic tone.[6]

-

5-HT1B Receptor Partial Agonism: Modulates serotonin release.[6]

-

5-HT3, 5-HT7, and 5-HT1D Receptor Antagonism: Blocking these receptors leads to downstream effects, including increased release of other neurotransmitters like norepinephrine, dopamine, and acetylcholine.[8][9]

The diagram below illustrates the complex interplay of these actions at a serotonergic synapse.

Caption: Multimodal mechanism of action of vortioxetine at the serotonergic synapse.

Conclusion

The 2-(piperazin-1-yl)aniline scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of CNS-targeted therapies. Its synthetic accessibility has evolved dramatically from the early, often harsh, classical methods to the highly efficient and versatile palladium-catalyzed reactions of today. This guide has provided a comprehensive overview of the key synthetic routes, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. The exploration of vortioxetine's mechanism of action highlights the profound impact that this seemingly simple chemical intermediate can have on complex neuronal signaling pathways. As synthetic methodologies continue to advance, the utility of the 2-(piperazin-1-yl)aniline core in the discovery of novel therapeutics is set to expand even further.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 5. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the piperazine moiety in drug design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has cemented its role in the development of a vast array of therapeutic agents across numerous disease areas. This technical guide provides a comprehensive overview of the biological significance of the piperazine moiety, detailing its impact on drug properties, summarizing quantitative data on its activity, providing detailed experimental protocols, and visualizing its role in key biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Advantages

The piperazine core imparts several desirable properties to drug candidates, significantly influencing their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

-

Aqueous Solubility and pKa: Piperazine is a weak base with two pKa values, approximately 5.35 and 9.73.[1] This allows for the formation of salts, which can dramatically improve the aqueous solubility of poorly soluble drug molecules, a critical factor for oral bioavailability.[2] The basic nitrogens can be protonated at physiological pH, enhancing interactions with biological targets and improving solubility.

-

Lipophilicity and Permeability: The piperazine ring itself is relatively polar. However, substitution at the nitrogen atoms allows for the fine-tuning of a molecule's lipophilicity (logP). This modulation is crucial for balancing aqueous solubility with the ability to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]

-

Metabolic Stability: While the piperazine ring can be a site of metabolism, its derivatives can be designed to have improved metabolic stability. Common metabolic pathways for piperazine-containing drugs include N-dealkylation and oxidation.[4][5] Understanding these pathways is key to designing analogues with longer half-lives.

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for pre-organizing substituents for optimal binding to a biological target. This reduces the entropic penalty of binding, potentially leading to higher affinity.

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key component in a wide range of clinically successful drugs, demonstrating its broad therapeutic utility.

Anticancer Agents

Piperazine derivatives are prominent in oncology, with many targeted therapies incorporating this moiety.

-

Tyrosine Kinase Inhibitors (TKIs): Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), features a piperazine ring that is crucial for its solubility and pharmacokinetic profile.[6]

-